4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide
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Overview
Description
4-({(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO)BENZAMIDE is a complex organic compound with the molecular formula C18H21N3O. It is known for its unique structure, which includes a diethylamino group and a hydroxyl group attached to a phenyl ring, connected through a methylene bridge to a benzamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO)BENZAMIDE typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-({(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-({(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl 4-alkyloxybenzoate: Similar structure with an alkyloxy chain.
2-amino-3({[4-(diethylamino)-2-hydroxylphenyl]methylene}amino)-but-2-enedinitrile: Contains a Schiff base structure with diethylamino and hydroxyl groups
Uniqueness
4-({(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-10-7-14(17(22)11-16)12-20-15-8-5-13(6-9-15)18(19)23/h5-12,22H,3-4H2,1-2H3,(H2,19,23) |
InChI Key |
JIEAKXSYSXRZTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N)O |
Origin of Product |
United States |
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